An In-Depth Technical Guide to the Physicochemical Properties of 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the physicochemical properties of a specific derivative, 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS No. 1263284-55-4). While experimental data for this exact molecule is limited in public literature, this document synthesizes information from closely related analogs and established analytical methodologies to offer a robust framework for its characterization. We will delve into the synthetic considerations for this molecule, propose detailed protocols for the determination of its key physicochemical parameters, and discuss the implications of these properties for its application in research and drug development.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a bicyclic heteroaromatic compound that has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including their potential as kinase inhibitors for the treatment of cancer.[3][4] The rigid, planar nature of the fused ring system provides a well-defined three-dimensional structure for interaction with biological targets. The nitrogen atoms within the rings act as hydrogen bond acceptors, while the overall aromatic character allows for π-π stacking interactions. The substitutable positions on the ring system offer opportunities for chemists to modulate the molecule's steric, electronic, and pharmacokinetic properties.
Synthesis of 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Proposed Synthetic Protocol:
A potential synthetic route is outlined below. This protocol is based on established methodologies for the synthesis of similar imidazo[1,2-b]pyridazine derivatives.[1][5]
Step 1: Synthesis of 6-Bromo-2-(3-bromophenyl)imidazo[1,2-b]pyridazine
This initial step would likely involve the condensation of 3-amino-6-bromopyridazine with 2,3'-dibromoacetophenone.
Step 2: Cyanation of the Aryl Bromide
The second step would be a cyanation reaction to replace the bromine atom on the benzonitrile ring with a cyano group.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for development as a therapeutic agent. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME).
Molecular Structure and Formula
| Property | Value | Source |
| Chemical Name | 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile | - |
| CAS Number | 1263284-55-4 | [6] |
| Molecular Formula | C₁₃H₇BrN₄ | Inferred |
| Molecular Weight | 299.13 g/mol | Calculated |
| Canonical SMILES | C1=CC(=CC(=C1)C#N)C2=CN3C=C(C=NN3)Br | Inferred |
Solubility
Solubility is a crucial parameter that affects a drug's bioavailability. Poor aqueous solubility can be a significant hurdle in drug development. The solubility of heterocyclic compounds can be influenced by factors such as crystal lattice energy, hydrogen bonding potential, and ionization state.
Experimental Protocol for Solubility Determination (Nephelometry):
Nephelometry is a common method for determining the kinetic solubility of compounds by measuring the scattering of light by suspended particles.[7][8]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small aliquot of each dilution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation and Measurement: Incubate the plate and measure the turbidity (light scattering) at regular intervals using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility of the compound.
Capillary melting point determination workflow.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at different pH values. The imidazo[1,2-b]pyridazine core contains nitrogen atoms that can be protonated, making the pKa a key parameter influencing its solubility, membrane permeability, and receptor binding. [9][10][11] Experimental Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a classic method for determining pKa values.
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
-
pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to partition between an oily (nonpolar) phase and an aqueous (polar) phase. [12][13]LogP is a critical parameter in drug design as it affects a compound's absorption, distribution, and ability to cross cell membranes. [14] Experimental Protocol for LogP Determination (Shake-Flask Method):
The shake-flask method is the traditional and most direct method for determining LogP.
-
Phase Preparation: Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD determination).
-
Compound Addition: Add a known amount of the compound to the biphasic system in a separatory funnel.
-
Equilibration: Shake the funnel vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic and Crystallographic Data
For a definitive characterization of 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile, a suite of spectroscopic and crystallographic analyses would be essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) stretch.
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing information. For the related compound, 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile, the imidazopyridazine ring system was found to be essentially planar. [5]
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile. While specific experimental data for this molecule is not widely available, the provided protocols and discussion of the underlying principles offer a solid foundation for researchers. The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a thorough understanding of the physicochemical properties of its derivatives is paramount for successful drug development endeavors.
References
-
National Center for Biotechnology Information. (n.d.). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. PubMed. Retrieved from [Link]
-
Queen's University. (n.d.). Melting point determination. Retrieved from [Link]
-
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ChemRxiv. (n.d.). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Retrieved from [Link]
-
ACS Publications. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]
-
JP XIV. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
-
Autech Scientific. (n.d.). CAS 1263284-55-4 | 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile. Retrieved from [Link]
-
Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
-
ChemBK. (2024). Imidazo[1,2-b]pyridazine. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]
-
MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Synthonix. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine. Retrieved from [Link]
-
LookChem. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine 18087-73-5. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide | Benchchem [benchchem.com]
- 5. 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. rheolution.com [rheolution.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
